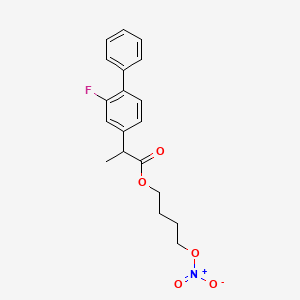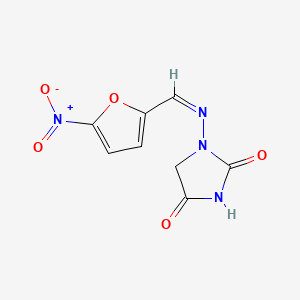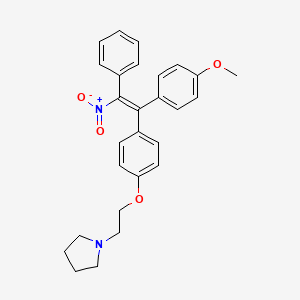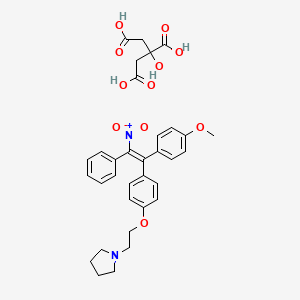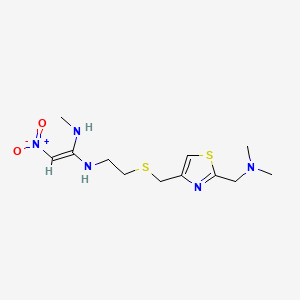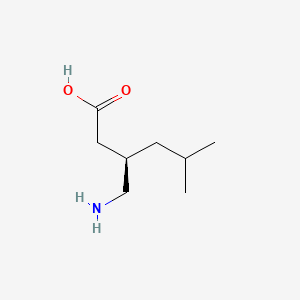
Pregabalin
Übersicht
Beschreibung
Pregabalin, das unter anderem unter dem Markennamen Lyrica verkauft wird, ist ein Antiepileptikum, Analgetikum und Anxiolytikum. Es wird zur Behandlung von Epilepsie, neuropathischen Schmerzen, Fibromyalgie, Restless-Legs-Syndrom, Opioid-Entzug und generalisierter Angststörung eingesetzt . This compound ist ein Gabapentinoid-Medikament, das heißt, es ist ein Derivat der Gamma-Aminobuttersäure (GABA), eines inhibitorischen Neurotransmitters .
Wirkmechanismus
Target of Action
Pregabalin primarily targets the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . These subunits are auxiliary components of the high voltage-activated calcium channels and are encoded by four genes: α2δ1, α2δ-2, α2δ-3, and α2δ-4 . α2δ-1 and α2δ-2 are expressed in neurons as well as heart and skeletal muscle tissue .
Mode of Action
This compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission . It is believed that the main action is exhibited specifically by its binding to the α2δ subunit of VDCCs, so that this binding modulates calcium influx at the nerve terminals, thereby inhibiting the release of excitatory neurotransmitters .
Biochemical Pathways
The α2δ-1 subunit has been implicated in neuropathic pain and it is upregulated in the dorsal root ganglia (DRG) and primary afferent nerve terminals following nerve injury . This compound, by binding to these subunits, can control neuronal hyperexcitability . It is thus possible that this compound has different effects on excitatory compared to inhibitory neurons through a mechanism involving α2δ-1 and α2δ-2 subunits .
Pharmacokinetics
This compound is rapidly absorbed after oral ingestion with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . The elimination half-life of this compound is between 4.5–7 hours . This compound is excreted by the kidneys .
Result of Action
This compound’s action results in the reduction of calcium-mediated neurotransmitter release, thereby reducing neuronal excitability . This leads to its effectiveness in suppressing seizures and managing pain . It is also suggested that this compound works by reducing insular glutamatergic activity, leading to a reduction of the increased functional connectivity seen between brain regions in chronic pain states .
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the expression of α2δ-1 and α2δ-2 subunits can be upregulated following nerve injury . Additionally, the long-term use of high-dose this compound can lead to molecular and hormonal changes . .
Wissenschaftliche Forschungsanwendungen
Pregabalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es zur Behandlung von neuropathischen Schmerzen eingesetzt, die mit diabetischer peripherer Neuropathie, Postherpetischer Neuralgie, Fibromyalgie und Rückenmarksverletzung einhergehen . Es wird auch als Zusatztherapie bei fokalen Anfällen eingesetzt . In der Biologie wird this compound wegen seiner Auswirkungen auf die Neurotransmitterfreisetzung und seinen möglichen Einsatz bei der Behandlung verschiedener neurologischer Erkrankungen untersucht . In der Industrie wird this compound bei der Entwicklung neuer Arzneimittel und als Modellverbindung für die Untersuchung der Pharmakokinetik und Pharmakodynamik von Gabapentinoiden eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die Alpha-2-Delta-Untereinheit spannungsabhängiger Calciumkanäle im zentralen Nervensystem . Diese Bindung moduliert den Kalziumeinstrom an Nervenenden und hemmt die Freisetzung von exzitatorischen Neurotransmittern wie Glutamat, Noradrenalin, Serotonin, Dopamin, Substanz P und Calcitonin-Gen-verwandtem Peptid . Obwohl this compound strukturell mit GABA verwandt ist, bindet es nicht an GABA- oder Benzodiazepinrezeptoren .
Biochemische Analyse
Biochemical Properties
Pregabalin is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . It is believed to exert its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits the influx of calcium at nerve terminals, thereby reducing the release of excitatory neurotransmitters .
Cellular Effects
This compound has been shown to reduce synaptic release of neurotransmitters in selected CNS regions including the cortex, olfactory bulb, hypothalamus, amygdala, hippocampus, cerebellum, and dorsal horn of the spinal cord . It also affects chemicals in the brain that send pain signals across the nervous system . In addition, a concentration-dependent increase in the proliferation of human osteoblasts and mesenchymal stem cells was observed after treatment with this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its high affinity for the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . By binding to these subunits, this compound reduces the availability of Ca2+ required for membrane fusion and exocytosis of neurotransmitters . This results in a reduction in the abnormal electrical activity in the brain, which can help manage conditions like neuropathic pain and epilepsy .
Temporal Effects in Laboratory Settings
This compound’s effects can take a few weeks to manifest, with side effects usually being mild and going away by themselves . The most common side effects include feeling sleepy, dizziness, and headaches . In laboratory settings, this compound has been shown to attenuate nociceptive signals in a rat model of neuropathic pain .
Dosage Effects in Animal Models
In animal models, this compound has shown to attenuate mechanical, tactile, and heat hypersensitivity in rats with chronic constriction injury of the sciatic nerve and streptozotocin-induced diabetes . The effects of this compound can vary with different dosages. For instance, in clinical data, treatment with this compound at doses of 300 mg/day was found to be effective and well-tolerated in patients diagnosed with moderate diabetic polyneuropathy .
Metabolic Pathways
This compound is not metabolized by the liver and does not affect the cytochrome P450 system . It is eliminated mostly by the kidney and is proportional to the creatinine clearance .
Transport and Distribution
This compound is actively transported across the blood-brain barrier by LAT-1 . It is highly water-soluble and the volume of distribution is 0.5 L/kg . Peak cerebrospinal fluid levels take significantly longer to achieve than peak plasma levels .
Vorbereitungsmethoden
Pregabalin kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Verwendung von Cyanoacetamid als Rohstoff, der Kondensations- und Acetylierungsreaktionen unterzogen wird, um 3-Isobutylglutarsäureanhydrid zu bilden. Diese Verbindung wird dann in Gegenwart organischer Amine und Methanol einer asymmetrischen Ringöffnungsreaktion unterzogen, um ®-3-(2-(Benzylthio)-2-yloxyethyl)-5-methylhexansäure zu erzeugen, die weiter zu this compound verarbeitet wird . Industrielle Produktionsverfahren beinhalten oft Granulierung, Mischen mit Hilfsstoffen und Tablettierung, um die endgültige pharmazeutische Form zu erzeugen .
Analyse Chemischer Reaktionen
Pregabalin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind organische Amine, Methanol und Natriumhypochlorit . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind this compound selbst und seine Derivate, wie z. B. N-Methylthis compound .
Vergleich Mit ähnlichen Verbindungen
Pregabalin wird oft mit Gabapentin verglichen, einem weiteren Gabapentinoid-Medikament. Beide Verbindungen werden zur Behandlung ähnlicher Erkrankungen wie neuropathische Schmerzen und Epilepsie eingesetzt . This compound hat eine höhere Bioverfügbarkeit und ein besser vorhersagbares pharmakokinetisches Profil im Vergleich zu Gabapentin . Weitere ähnliche Verbindungen sind Escitalopram, Duloxetin und Paroxetin, die bei Angstzuständen und generalisierter Angststörung eingesetzt werden . This compound ist einzigartig in seiner spezifischen Bindung an die Alpha-2-Delta-Untereinheit spannungsabhängiger Calciumkanäle, was es von anderen Medikamenten unterscheidet .
Eigenschaften
IUPAC Name |
(3S)-3-(aminomethyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYPKUFHZROOJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045950 | |
| Record name | Pregabalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pregabalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pregabalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the mechanism of action has not been fully elucidated, studies involving structurally related drugs suggest that presynaptic binding of pregabalin to voltage-gated calcium channels is key to the antiseizure and antinociceptive effects observed in animal models. By binding presynaptically to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, pregabalin modulates the release of several excitatory neurotransmitters including glutamate, substance-P, norepinephrine, and calcitonin gene related peptide. In addition, pregabalin prevents the alpha2-delta subunit from being trafficked from the dorsal root ganglia to the spinal dorsal horn, which may also contribute to the mechanism of action. Although pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA or benzodiazepine receptors., Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport., Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function., Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake., Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ..., For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page. | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
148553-50-8 | |
| Record name | Pregabalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregabalin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pregabalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGABALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JG375S6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pregabalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186-188 °C | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


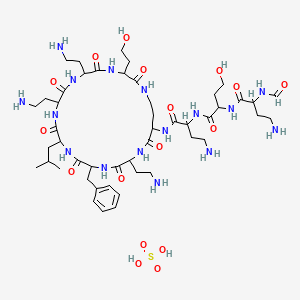
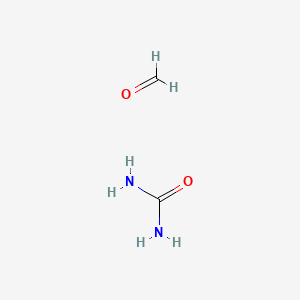
![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)

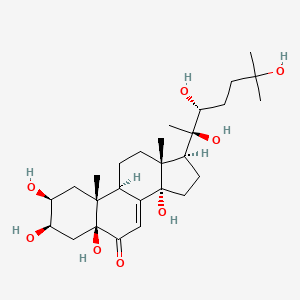
![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)
![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)
